Etimizol

nootropic memory consolidation antihypoxic

Etimizol is a functionally unique purinergic ligand—an adenosine receptor agonist with caffeine-antagonistic properties and a dual analeptic-nootropic profile. Unlike piracetam or meclofenoxate, a single 3 mg/kg dose consolidates avoidance memory for 30–60 days. Its bidirectional modulation of protein kinase CK2 and adenylate cyclase-cAMP activation cannot be replicated by structural analogs. This compound is ideal for chromatin-mediated memory consolidation studies, P1 receptor subtype differentiation, and vascular smooth muscle assay validation.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
CAS No. 64-99-3
Cat. No. B346384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtimizol
CAS64-99-3
SynonymsAethimizole
Ethimizol
Ethimizole
Ethylnorantifeine
Ethymisole
Ethymizol
Etimizol
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCN1C=NC(=C1C(=O)NC)C(=O)NC
InChIInChI=1S/C9H14N4O2/c1-4-13-5-12-6(8(14)10-2)7(13)9(15)11-3/h5H,4H2,1-3H3,(H,10,14)(H,11,15)
InChIKeyRYRFAMRQBZNEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Etimizol (CAS 64-99-3) for Research Procurement: Xanthine-Related Nootropic with Distinct Purinergic Profile


Etimizol (ethymisole, ethylnorantifeine) is a synthetic xanthine-related compound classified as both a respiratory analeptic and a putative nootropic agent [1]. First synthesized as a central stimulant based on structural similarity to caffeine, etimizol exhibits a unique pharmacological profile characterized by activation of the adenylate cyclase-cAMP system, reduction of neuronal membrane potassium permeability during action potentials, and interaction with P1 purinergic receptors mediating vasodilation [2][3]. Unlike typical psychostimulants, etimizol simultaneously demonstrates sedative effects on the cerebral cortex while stimulating respiratory centers .

Etimizol Procurement: Why Structural Analogs and Generic Nootropics Cannot Be Interchanged


Substitution of etimizol with structural analogs or other nootropic agents is not scientifically defensible due to demonstrated divergent effects on key molecular targets. Structural analogs of etimizole (SAE) produce bidirectional effects on protein kinase CK2 activity and chromatin transcription, with some analogs enhancing while others suppress these memory-associated processes [1]. Within the imidazole dicarboxylic acid diamide series, alkyl derivatives exhibit fundamentally different respiratory effects: ethymisole (etimizol) and antiphein stimulate respiration and alter acid-base balance, whereas ethirazol shows no respiratory effect whatsoever [2]. Compared to widely used nootropics, etimizol demonstrates unique single-dose efficacy that piracetam and meclofenoxate cannot replicate [3]. Even among purinergic ligands, etimizol acts as a functional adenosine receptor agonist with caffeine-antagonistic properties, making it pharmacologically distinct from both classical stimulants and adenosine itself [4].

Etimizol Comparative Evidence: Quantified Differentiation from Piracetam, Meclofenoxate, Caffeine, and Ethirazol


Single-Administration Antiamnesic Efficacy: Etimizol Versus Meclofenoxate and Piracetam

Etimizol demonstrates the highest effectiveness at a single administration compared to other nootropics with similar action, specifically meclofenoxate and piracetam, in relieving amnesia with a hypoxic component across multiple experimental models [1].

nootropic memory consolidation antihypoxic single-dose efficacy

Long-Term Memory Retention: Quantitative Effects of Etimizol Single-Dose Administration

A single administration of etimizol at 3 mg/kg quantitatively reduced the deficit of active conditioned avoidance behavior in rats when tested at extended retention intervals of 30 and 60 days following initial learning [1].

long-term memory avoidance behavior synaptic facilitation dose-response

Pharmacodynamic Antagonism: Etimizol Versus Caffeine on Adenylate Cyclase and ATP

Despite structural similarity to caffeine as a xanthine-related central stimulant, etimizol possesses antagonistic pharmacological effects with respect to caffeine action: caffeine prevents the stimulant action of etimizol on energy metabolism and adenylate cyclase activity, while adenosine potentiates etimizol's effects [1][2].

purinergic adenylate cyclase cAMP caffeine antagonism energy metabolism

Respiratory Pharmacology: Differential Effects of Ethymisole Versus Ethirazol on Respiration and Acid-Base Balance

Within the alkyl derivatives of imidazoledicarboxylic acid diamides, ethymisole (etimizol) stimulates respiration and alters acid-base balance, whereas ethirazol produces no respiratory effect and induces only insignificant changes in the respiratory component of acid-base balance [1].

respiratory analeptic acid-base balance structure-activity relationship imidazole derivatives

Vasodilatory Activity: Etimizol Concentration-Dependent Effects and Adenosine Potentiation

Etimizol administered cumulatively decreases the contraction strength of potassium-contracted isolated canine coronary artery and dorsal pedal artery preparations in a concentration-dependent manner. At 10⁻⁴ mol/l, etimizol potentiates the relaxant effect of adenosine, with the experimental effects not differing from the theoretical curve for additive effects [1].

vasodilation P1 purinergic receptors coronary artery adenosine potentiation

Pharmacokinetic Linearity: Etimizol Exhibits Dose-Dependent Non-Michaelis-Menten Kinetics

Pharmacokinetic analysis of etimizol in rats reveals that plasma etimizol concentration fails to obey Michaelis-Menten kinetics, demonstrating dose-dependent pharmacokinetic behavior that distinguishes it from compounds with linear elimination profiles [1][2].

pharmacokinetics nonlinear kinetics dose-dependence Michaelis-Menten

Etimizol (CAS 64-99-3) Application Scenarios for Scientific Procurement


Nootropic Pharmacology: Single-Dose Memory Consolidation Studies

Etimizol is the optimal selection for acute memory consolidation experiments where a single administration must produce measurable long-term effects. Unlike piracetam and meclofenoxate, which demonstrate inferior single-dose efficacy, etimizol at 3 mg/kg reduces avoidance deficits at retention intervals of 30-60 days following a single injection [1][2]. This property makes etimizol particularly valuable for studies of memory consolidation mechanisms, chromatin-mediated transcriptional regulation, and protocols requiring minimal animal handling or where repeated dosing confounds behavioral interpretation.

Purinergic Signaling Research: Adenosine Receptor Pathway Studies

Etimizol serves as a specialized pharmacological tool for investigating P1 purinergic receptor-mediated effects distinct from classical adenosine receptor ligands. The compound acts on brain adenosine receptors, increases adenylate cyclase activity and ATP levels, yet its effects are blocked by caffeine and potentiated by adenosine—a unique pharmacodynamic profile that distinguishes it from both adenosine and xanthine antagonists [1]. This profile is applicable to studies requiring differentiation between purinergic receptor subtypes and downstream cAMP-dependent signaling pathways.

Vascular Pharmacology: P1 Purinergic-Mediated Vasodilation Models

For in vitro vascular smooth muscle studies examining P1 purinergic receptor function, etimizol provides a defined pharmacological agent with established concentration-response characteristics. At 10⁻⁴ mol/l, etimizol produces endothelium-independent relaxation of coronary and peripheral arterial preparations that is theophylline-reversible and dipyridamole-potentiated [1]. This well-characterized response profile enables etimizol to function as both an experimental vasodilator and a reference compound for validating purinergic receptor assay systems.

Analytical Method Development: HPLC-MS/MS Pharmacokinetic Assays

Etimizol is suitable for analytical method development and validation studies focused on imidazole dicarboxamide quantification. Validated HPLC methods with UV detection at 262 nm achieve a detection limit of approximately 5 ng for injected etimizol, with established protocols for serum sample preparation via octadecylsilanized silica gel micro-column preseparation [1][2]. The compound's two characterized metabolites (mono-demethylated and di-demethylated species) provide additional analytical targets for metabolism studies, with documented regioselective demethylation pathways in humans producing predominantly 1-ethyl-4-carbamoyl-5-methylcarbamoylimidazole [3].

Technical Documentation Hub

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